

Structural Characterization of (1R)(Methylenecyclopropyl)acetyl-CoA: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a potent, irreversible inhibitor of several acyl-CoA dehydrogenases and the primary toxic metabolite responsible for Jamaican Vomiting Sickness, a severe hypoglycemic condition caused by the ingestion of unripe ackee fruit containing hypoglycin A. This technical guide provides a comprehensive overview of the structural characterization of (1R)-MCPA-CoA, including its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to support further research into the mechanism of action of MCPA-CoA, the development of potential antidotes, and the design of novel enzyme inhibitors for therapeutic applications.

Physicochemical Properties

(1R)-(Methylenecyclopropyl)acetyl-CoA is the coenzyme A thioester of (1R)-(Methylenecyclopropyl)acetic acid. Its structure features a highly strained cyclopropane ring with an exocyclic methylene group, which is key to its biological activity.



Property	Value	Reference
Molecular Formula	C27H42N7O17P3S	N/A
Molecular Weight	861.65 g/mol	N/A
Stereochemistry	(1R)	[1]
Appearance	Not reported, likely a white or off-white solid	N/A
Solubility	Expected to be soluble in water and aqueous buffers	N/A

Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for **(1R)-(Methylenecyclopropyl)acetyl-CoA** are not readily available in the published literature. However, based on the known spectra of cyclopropane derivatives and coenzyme A, the following characteristic signals can be predicted.

Table 2.1: Predicted ¹H NMR Chemical Shifts for the (1R)-(Methylenecyclopropyl)acetyl Moiety

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)
Methylene (exo)	4.8 - 5.5	m	
CH-α to C=O	2.5 - 3.0	m	
Cyclopropyl CH	1.0 - 1.8	m	
Cyclopropyl CH2	0.5 - 1.2	m	•

Table 2.2: Predicted ¹³C NMR Chemical Shifts for the (1R)-(Methylenecyclopropyl)acetyl Moiety



Carbon	Predicted Chemical Shift (ppm)
C=O (Thioester)	195 - 205
C=CH ₂ (exo)	130 - 140
C=CH ₂ (exo)	105 - 115
CH-α to C=O	40 - 50
Cyclopropyl CH	15 - 25
Cyclopropyl CH ₂	10 - 20

Mass Spectrometry (MS)

High-resolution mass spectrometry is a critical tool for the characterization of MCPA-CoA. While a detailed fragmentation spectrum is not publicly available, the predicted parent-daughter ion pair for a related compound, methylenecyclopropylacetyl-CoA, is 862/355. This suggests a fragmentation pattern consistent with other acyl-CoA esters.

Table 2.3: Predicted Mass Spectrometry Fragmentation Data for (1R)-(Methylenecyclopropyl)acetyl-CoA

lon	m/z (Predicted)	Description
[M+H]+	862.18	Protonated molecular ion
[M-507+H]+	355.11	Fragment corresponding to the (1R)- (Methylenecyclopropyl)acetyl- pantetheine moiety after neutral loss of 3'- phosphoadenosine-5'- diphosphate
Adenosine diphosphate fragment	428.04	Common fragment from the Coenzyme A backbone



Experimental Protocols Synthesis of (1R)-(Methylenecyclopropyl)acetyl-CoA

The synthesis of **(1R)-(Methylenecyclopropyl)acetyl-CoA** is a multi-step process that begins with the enantioselective synthesis of **(1R)-(Methylenecyclopropyl)acetic** acid, followed by its conversion to the corresponding coenzyme A thioester. While a detailed, step-by-step protocol for the **(1R)** enantiomer is not publicly available, a general chemo-enzymatic approach can be employed.[2]

Step 1: Synthesis of (1R)-(Methylenecyclopropyl)acetic acid

The enantioselective synthesis of the carboxylic acid precursor is the most challenging step and typically involves asymmetric catalysis or the use of chiral starting materials.

Step 2: Activation of the Carboxylic Acid

The carboxylic acid is activated to facilitate the reaction with the thiol group of coenzyme A. A common method is the formation of an N-hydroxysuccinimide (NHS) ester or conversion to an acid anhydride.

Step 3: Thioesterification with Coenzyme A

The activated carboxylic acid is reacted with coenzyme A in an aqueous buffer at a slightly alkaline pH to yield **(1R)-(Methylenecyclopropyl)acetyl-CoA**.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the synthesized **(1R)-(Methylenecyclopropyl)acetyl-CoA** is typically achieved by reversed-phase HPLC.[3]

Table 3.1: HPLC Purification Parameters for Acyl-CoA Esters



Parameter	Condition
Column	C18 reversed-phase
Mobile Phase A	100 mM Potassium Phosphate buffer, pH 4.9
Mobile Phase B	Acetonitrile
Gradient	A linear gradient from low to high organic phase concentration
Detection	UV absorbance at 260 nm
Flow Rate	0.5 - 1.0 mL/min

Enzymatic Assay for Acyl-CoA Dehydrogenase Inhibition

The inhibitory activity of **(1R)-(Methylenecyclopropyl)acetyl-CoA** can be quantified using the electron-transferring flavoprotein (ETF) fluorescence reduction assay.[4] This assay measures the rate of reduction of ETF by an acyl-CoA dehydrogenase, which is inhibited in the presence of MCPA-CoA.

Protocol:

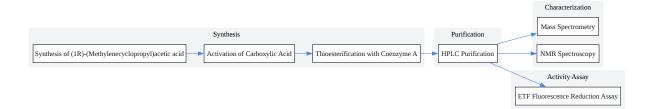
- Reagents:
 - Purified acyl-CoA dehydrogenase (e.g., short-chain acyl-CoA dehydrogenase, SCAD)
 - Purified electron-transferring flavoprotein (ETF)
 - Substrate (e.g., butyryl-CoA for SCAD)
 - (1R)-(Methylenecyclopropyl)acetyl-CoA
 - Assay buffer (e.g., 50 mM HEPES, pH 7.6, containing 0.5 mM EDTA)
- Procedure:



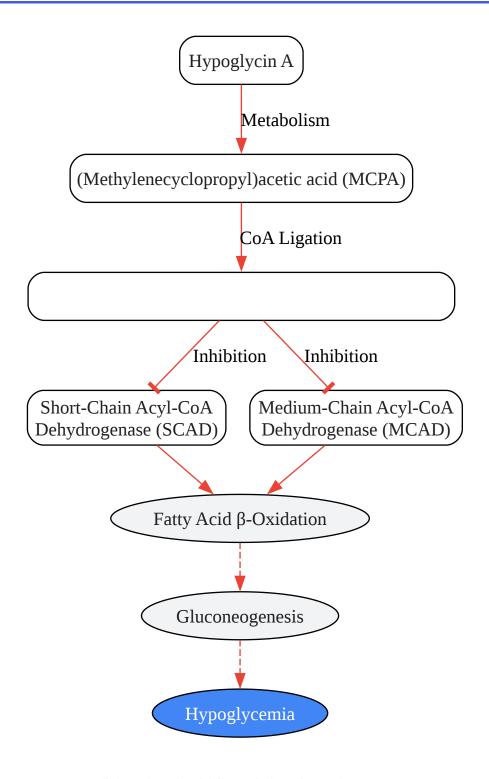
- Pre-incubate the acyl-CoA dehydrogenase with varying concentrations of (1R)-(Methylenecyclopropyl)acetyl-CoA in the assay buffer.
- o Initiate the reaction by adding the substrate and ETF.
- Monitor the decrease in ETF fluorescence (Excitation: 380 nm, Emission: 495 nm) over time using a fluorometer.
- The rate of fluorescence decrease is proportional to the enzyme activity.
- Calculate the IC₅₀ value for the inhibition of the acyl-CoA dehydrogenase by (1R)-(Methylenecyclopropyl)acetyl-CoA.

Visualizations









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